molecular formula C15H10Cl2N2O2S2 B2482594 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2,5-dichlorothiophene-3-carboxylate CAS No. 1396760-10-3

1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2,5-dichlorothiophene-3-carboxylate

Cat. No.: B2482594
CAS No.: 1396760-10-3
M. Wt: 385.28
InChI Key: CDGHTSVJZULAKS-UHFFFAOYSA-N
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Description

1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2,5-dichlorothiophene-3-carboxylate is a useful research compound. Its molecular formula is C15H10Cl2N2O2S2 and its molecular weight is 385.28. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Evaluation

A series of compounds, including 3-chloro-4-(2",4"-dichlorophenyl)-4-methyl-1-(substituted-1',3'-benzothiazol-2'-yl)-azetidin-2-ones, have been synthesized using microwave and conventional methods. These compounds demonstrate significant antibacterial activity against various strains like Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhi, as well as antifungal activity against Candida albicans (Mistry & Desai, 2006).

Antimicrobial Properties

Novel thiazolidin-4-ones and azetidin-2-ones, derived from N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide, exhibited notable antimicrobial properties against a range of bacteria and fungi. These compounds showed moderate to good inhibition at various concentrations, indicating their potential as antimicrobial agents (Gilani et al., 2016).

Antitubercular and Antimicrobial Agents

Compounds including substituted 4-thiazolidinones and 2-azetidinones bearing a benzo(b)thiophene nucleus have been synthesized and evaluated as potential antitubercular and antimicrobial agents. Their structures were confirmed through various spectral studies (Thaker et al., 2003).

Anti-Diabetic and Renoprotective Activity

A new series of benzazole, thiazolidinone, and azetidin-2-one derivatives have been synthesized and evaluated for their antihyperglycemic and renoprotective activities. Notably, three compounds showed significant anti-diabetic potency, while others demonstrated renoprotective activity, suggesting their therapeutic potential (Abeed et al., 2017).

Corrosion Inhibition

1-(Benzo[d]thiazol-2-yl)-3-chloro-4-(3,5-dichlorophenyl)-4-methylazetidin-2-one and related compounds have been studied for their effectiveness in inhibiting corrosion of oil well tubular steel in hydrochloric acid solution. These studies suggest their potential application in protecting metals from corrosion in industrial settings (Yadav et al., 2015).

Antimicrobial Activity of Benzimidazole Derivatives

Novel azetidin-2-ones have been synthesized and evaluated for their antimicrobial activity, indicating the potential of these compounds in the development of new antimicrobial agents (Ansari & Lal, 2009).

Mechanism of Action

    Target of Action

    Benzothiazoles and azetidines, the core structures in this compound, are known to interact with various biological targets. Benzothiazoles have been found to have anti-tubercular activity , suggesting they might target enzymes or proteins essential for the survival of Mycobacterium tuberculosis. Azetidines, on the other hand, are known to have a wide range of biological activities, suggesting they might interact with multiple targets.

Properties

IUPAC Name

[1-(1,3-benzothiazol-2-yl)azetidin-3-yl] 2,5-dichlorothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2O2S2/c16-12-5-9(13(17)23-12)14(20)21-8-6-19(7-8)15-18-10-3-1-2-4-11(10)22-15/h1-5,8H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDGHTSVJZULAKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC3=CC=CC=C3S2)OC(=O)C4=C(SC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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